molecular formula C10H11NO3 B8445572 2-(1-Hydroxyethyl)-4-methoxybenzoxazole

2-(1-Hydroxyethyl)-4-methoxybenzoxazole

Cat. No.: B8445572
M. Wt: 193.20 g/mol
InChI Key: TTWQNTPCJXMFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Hydroxyethyl)-4-methoxybenzoxazole is a benzoxazole derivative characterized by a hydroxyethyl substituent at position 2 and a methoxy group at position 4 of the benzoxazole core. Benzoxazole derivatives are heterocyclic compounds of significant interest due to their diverse pharmacological and material science applications.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-(4-methoxy-1,3-benzoxazol-2-yl)ethanol

InChI

InChI=1S/C10H11NO3/c1-6(12)10-11-9-7(13-2)4-3-5-8(9)14-10/h3-6,12H,1-2H3

InChI Key

TTWQNTPCJXMFAN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(O1)C=CC=C2OC)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Core Structure Substituents Key Properties
This compound Benzoxazole 2-(hydroxyethyl), 4-methoxy Polar, H-bond donor, electron-rich
4-Azidomethyl-benzoxadiazole (II) Benzoxadiazole Azidomethyl Reactive for bioconjugation, less polar
Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl acetate Benzoxazole + tetrazole Tetrazole, ester linkage Antibacterial, aromatic nitrogen-rich
2-(4-Methylbenzyl)benzo[d]oxazole Benzoxazole 4-methylbenzyl Lipophilic, enhanced membrane permeation

Pharmacological and Physicochemical Properties

  • Bioactivity : Tetrazole-containing benzoxazoles () exhibit broad-spectrum antimicrobial activity, likely due to the tetrazole’s aromatic nitrogen system. In contrast, the hydroxyethyl group in this compound may favor interactions with hydrophilic targets (e.g., enzymes with polar active sites) .
  • Solubility : The hydroxyethyl and methoxy groups enhance aqueous solubility compared to methylbenzyl-substituted analogs (), which prioritize lipid solubility .
  • Synthetic Complexity : Introducing hydroxyethyl groups may require protective strategies (e.g., acetyl protection during synthesis) to prevent undesired side reactions, whereas methylbenzyl or azidomethyl groups are more straightforward to install .

Structure-Activity Relationship (SAR) Insights

  • Hydroxyethyl vs. Methylbenzyl : The hydroxyethyl group’s polarity improves solubility but may reduce blood-brain barrier penetration compared to lipophilic methylbenzyl analogs .
  • Methoxy vs. Azido : The methoxy group stabilizes the benzoxazole ring via electron donation, whereas azido groups enable modular functionalization but introduce instability under certain conditions (e.g., UV light) .
  • Tetrazole Integration : Tetrazole rings () enhance bioactivity through nitrogen-mediated interactions but increase molecular weight and synthetic complexity compared to simpler hydroxyethyl substitutions .

Research Findings and Implications

  • Therapeutic Potential: Analogous tetrazole-benzoxazole hybrids () show promise as antimicrobial agents, indicating that this compound could be optimized for similar applications with improved solubility .
  • Synthetic Routes : Methylbenzyl-substituted benzoxazoles () are synthesized via straightforward alkylation, whereas hydroxyethyl groups may require more nuanced approaches, such as reductive amination or hydroxylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.